4-bromo-6-fluoro-2-methyl-2H-indazole
Overview
Description
4-bromo-6-fluoro-2-methyl-2H-indazole: is a heterocyclic compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 g/mol It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant . Another method includes the synthesis via consecutive formation of C-N and N-N bonds without the use of a catalyst or solvent from 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Cu(OAc)2: for catalyzing N-N bond formation.
Hydrazine: for reductive cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-bromo-6-fluoro-2-methyl-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-2-methyl-2H-indazole is not well-documented. indazole derivatives are known to interact with various molecular targets, including kinases and receptors. For example, they can inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The exact pathways and molecular targets for this specific compound would require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-indazole
- 6-fluoro-1H-indazole
- 2-methyl-1H-indazole
Comparison
4-bromo-6-fluoro-2-methyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-6-fluoro-2-methylindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQZTGIWWBSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425932-77-9 | |
Record name | 4-bromo-6-fluoro-2-methyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.